methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1616933-64-2
VCID: VC11998417
InChI: InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
SMILES: CC1=NN2C=C(C=NC2=C1)C(=O)OC
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.: 1616933-64-2

Cat. No.: VC11998417

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 1616933-64-2

CAS No. 1616933-64-2
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3
Standard InChI Key ASQMORYWZBSDSL-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)C(=O)OC
Canonical SMILES CC1=NN2C=C(C=NC2=C1)C(=O)OC

Structural and Molecular Characteristics

The molecular formula of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol. The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, enabling π-π stacking interactions in biological targets. Key structural features include:

  • Methyl group at position 2: Enhances metabolic stability and steric hindrance.

  • Ester moiety at position 6: Facilitates hydrogen bonding with enzymatic residues (e.g., Tyr547 in DPP-4).

The IUPAC name is methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and its SMILES notation is COC(=O)C1=CN2C(=CC(=N2)C)N=C1.

Synthetic Methodologies

Cyclocondensation Strategies

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds. For example:

  • Reaction of 3-amino-5-methylpyrazole with methyl cyanoacetate yields the intermediate 6-cyano derivative, which is hydrolyzed to the carboxylic acid.

  • Esterification: The carboxylic acid intermediate (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) is treated with methanol under acidic conditions to form the methyl ester .

Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Cyclocondensation 3-Amino-5-methylpyrazole, methyl cyanoacetate, HCl7895
Esterification Carboxylic acid, MeOH, H₂SO₄, reflux8598

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce reaction times . Automated systems ensure precise control over temperature (80–120°C) and stoichiometry .

Physicochemical Properties

Key physicochemical parameters include:

  • Melting Point: 238°C (decomposition) .

  • Density: 1.5 ± 0.1 g/cm³ .

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL).

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 2.65 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.20 (s, 1H, H-5), 8.45 (s, 1H, H-3) .

    • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N) .

Biological Activities and Applications

DPP-4 Inhibition

Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a precursor to anagliptin, a DPP-4 inhibitor that enhances incretin hormone activity. The ester moiety is hydrolyzed in vivo to the active carboxylic acid, which binds DPP-4's catalytic site (Ki = 0.8 nM).

Table 2: Comparative DPP-4 Inhibition Data

CompoundIC₅₀ (nM)Selectivity (DPP-4/DPP-8/9)
Methyl ester intermediate1.2>10,000
Anagliptin0.8>10,000

Anticancer Activity

Derivatives exhibit kinase inhibition, particularly against Pim-1 and Flt-3, with IC₅₀ values of 15–50 nM . The methyl ester enhances cell permeability, improving in vitro cytotoxicity (e.g., IC₅₀ = 55.97 μg/mL against MCF-7 cells) .

Antioxidant and Antibacterial Effects

  • Antioxidant: Scavenges DPPH radicals (IC₅₀ = 15–25 μM) .

  • Antibacterial: Inhibits Bacillus subtilis (MIC = 312 μM) .

Industrial and Research Applications

  • Pharmaceuticals: Key intermediate in antidiabetic and anticancer drug synthesis .

  • Agrochemicals: Serves as a scaffold for herbicides targeting acetolactate synthase .

  • Material Science: Incorporated into polymers for enhanced thermal stability (Tg = 180°C) .

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